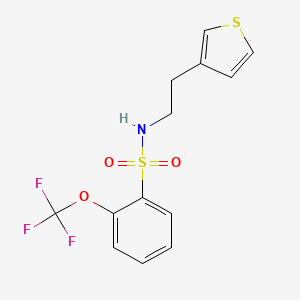
N-(2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C13H12F3NO3S2 and its molecular weight is 351.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Anticancer Potential
Research has revealed the synthesis of novel derivatives of benzenesulfonamide, highlighting their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. A study by Ş. Küçükgüzel et al. (2013) demonstrated that certain derivatives exhibit promising anticancer activities against human tumor cell lines, suggesting their potential to be developed into therapeutic agents. These findings underscore the versatility of benzenesulfonamide derivatives in addressing various health-related issues, including cancer (Ş. Küçükgüzel et al., 2013).
Innovative Synthesis Approaches
The synthesis of benzenesulfonamide derivatives has been explored through various chemical reactions, offering innovative pathways for creating compounds with potential biological activities. For instance, M. Miura et al. (1998) reported on the oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides, demonstrating a method to produce derivatives in high yields. Such synthetic approaches contribute to the expansion of benzenesulfonamide-based compounds with diverse biological and chemical properties (M. Miura et al., 1998).
Carbonic Anhydrase Inhibition
Benzenesulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. A. Casini et al. (2002) synthesized derivatives incorporating a 4-sulfamoylphenylmethylthiourea scaffold, showing strong inhibition of carbonic anhydrase isoforms. These inhibitors not only exhibit high affinity for the enzyme but also demonstrate significant intraocular pressure lowering effects, highlighting their potential in treating conditions like glaucoma (A. Casini et al., 2002).
Antimicrobial Applications
The antimicrobial properties of benzenesulfonamide derivatives have also been a focus of research. H. Mohamed et al. (2020) investigated thiazole azodyes containing sulfonamide moiety for their UV protection and antimicrobial effects on cotton fabrics. The study demonstrates the dual functionality of these compounds, not only as colorants but also in providing significant protection against microbial growth, showcasing the broad applicability of benzenesulfonamide derivatives beyond pharmaceuticals (H. Mohamed et al., 2020).
Propriétés
IUPAC Name |
N-(2-thiophen-3-ylethyl)-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3S2/c14-13(15,16)20-11-3-1-2-4-12(11)22(18,19)17-7-5-10-6-8-21-9-10/h1-4,6,8-9,17H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKFBGCEUIWBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
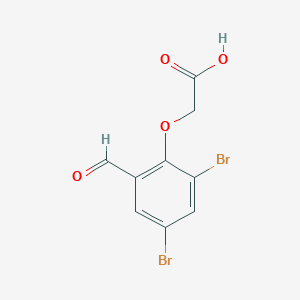
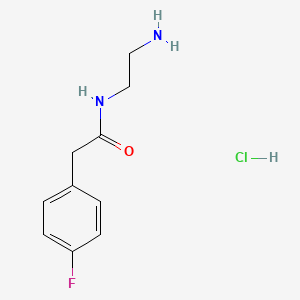

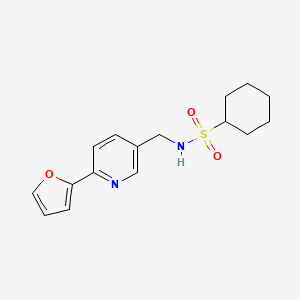
![N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2701546.png)
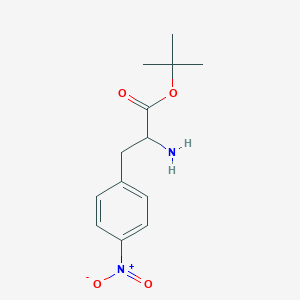
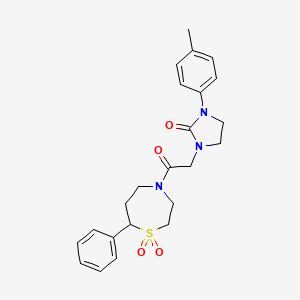
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2701550.png)
![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-iodobenzenecarboxamide](/img/structure/B2701551.png)
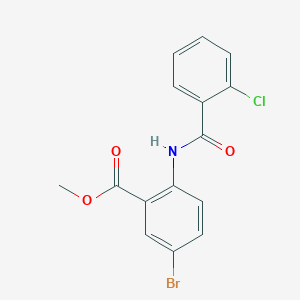
![N-(3-chloro-4-methylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2701554.png)
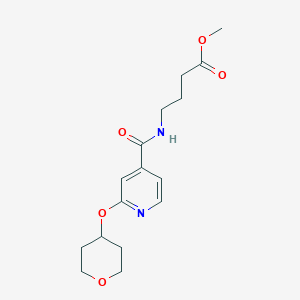

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2701560.png)
